molecular formula C24H24N2O4 B2830780 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 941919-59-1

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2830780
CAS No.: 941919-59-1
M. Wt: 404.466
InChI Key: XKGIJELPYRMDHZ-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group, a piperidinone ring, and a naphthalenyloxyacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenylamine with 2-oxopiperidine to form an intermediate, which is then coupled with 2-naphthalen-2-yloxyacetic acid under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule. .

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-29-22-12-10-19(15-21(22)26-13-5-4-8-24(26)28)25-23(27)16-30-20-11-9-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGIJELPYRMDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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